![molecular formula C17H19NO5 B7701203 3,4-dimethoxy-N-[(pyridin-4-yl)methyl]benzamide CAS No. 156086-11-2](/img/structure/B7701203.png)
3,4-dimethoxy-N-[(pyridin-4-yl)methyl]benzamide
Overview
Description
“3,4-dimethoxy-N-[(pyridin-4-yl)methyl]benzamide” is a type of benzamide compound . Benzamides are a significant class of amide compounds that have been widely used in various industries such as medical, industrial, biological, and potential drug industries .
Synthesis Analysis
The synthesis of similar benzamide compounds has been reported to start from dimethoxybenzoic acid or acetoxy-methylbenzoic acid and amine derivatives . The obtained products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure of similar benzamide compounds was analyzed using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods . These methods provide detailed information about the molecular structure of the compound.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar benzamide compounds include the reaction of dimethoxybenzoic acid or acetoxy-methylbenzoic acid with amine derivatives . The products of these reactions were then purified and analyzed .Scientific Research Applications
3,4-dimethoxy-N-[(pyridin-4-yl)methyl]benzamide has been studied extensively for its potential applications in various scientific fields. One of the key areas of research is in the development of new drugs. This compound has been shown to have anti-cancer properties, with studies indicating that it can inhibit the growth of cancer cells in vitro. Additionally, this compound has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Mechanism of Action
Target of Action
The primary target of N-(2,4-dimethoxyphenyl)-3,4-dimethoxybenzamide is the bacterial RNA polymerase (RNAP) . RNAP is a crucial enzyme involved in the synthesis of RNAs in bacteria and has been recognized as an attractive drug target .
Mode of Action
N-(2,4-dimethoxyphenyl)-3,4-dimethoxybenzamide interacts with the switch region of the bacterial RNAP . The switch region can be divided into three pockets: the hydrogen bond sub pocket, the cleft sub pocket, and the hydrophobic pocket . The compound’s interaction with these pockets inhibits the function of RNAP, thereby disrupting the RNA synthesis process .
Biochemical Pathways
The inhibition of RNAP disrupts the RNA synthesis process, which in turn affects the protein synthesis in bacteria . This disruption in protein synthesis leads to the inhibition of bacterial growth and replication .
Result of Action
The compound displays potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . It shows potent inhibitory activity against Escherichia coli RNAP .
Action Environment
The action, efficacy, and stability of N-(2,4-dimethoxyphenyl)-3,4-dimethoxybenzamide can be influenced by various environmental factors These factors could include the presence of other compounds, pH levels, temperature, and the specific characteristics of the bacterial strain
Advantages and Limitations for Lab Experiments
One of the key advantages of 3,4-dimethoxy-N-[(pyridin-4-yl)methyl]benzamide is its high yield and purity, which makes it a useful compound for laboratory experiments. Additionally, this compound has been found to be relatively stable, meaning that it can be stored for long periods without significant degradation. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are a number of potential future directions for research on 3,4-dimethoxy-N-[(pyridin-4-yl)methyl]benzamide. One area of focus is the development of new drugs based on this compound, particularly for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of more effective treatments. Finally, there is potential for research on the use of this compound in combination with other compounds, which could enhance its therapeutic effects.
Synthesis Methods
The synthesis of 3,4-dimethoxy-N-[(pyridin-4-yl)methyl]benzamide involves the reaction of 3,4-dimethoxybenzaldehyde with pyridine-4-carboxaldehyde in the presence of hydrochloric acid and sodium cyanoborohydride. The resulting product is then treated with hydrochloric acid and benzoyl chloride to obtain this compound in high yield and purity.
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3,4-dimethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-20-12-6-7-13(15(10-12)22-3)18-17(19)11-5-8-14(21-2)16(9-11)23-4/h5-10H,1-4H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRWFVHCUGQCCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501247448 | |
Record name | N-(2,4-Dimethoxyphenyl)-3,4-dimethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501247448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
156086-11-2 | |
Record name | N-(2,4-Dimethoxyphenyl)-3,4-dimethoxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156086-11-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2,4-Dimethoxyphenyl)-3,4-dimethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501247448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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